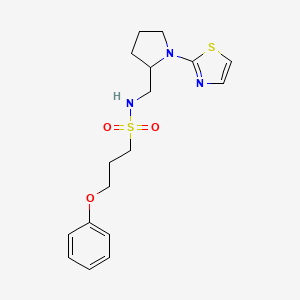

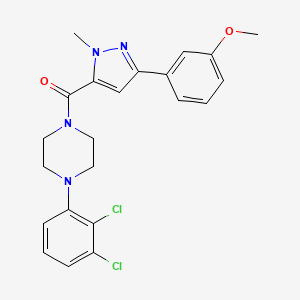

3-phenoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

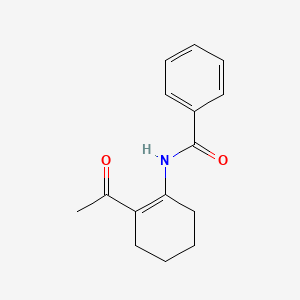

The compound “3-phenoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propane-1-sulfonamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazole rings are found in many biologically active compounds and drugs .

Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazole derivatives can be synthesized through various methods. For instance, one approach involves the condensation of 5-acetylthiazole with 2-formyl thiophene, followed by heterocyclization of the produced chalcone with hydrazine and thiosemicarbazide .Molecular Structure Analysis

The thiazole ring in the molecule is aromatic, meaning that it has a cyclic, planar structure with delocalized π electrons . This gives the ring stability and influences its reactivity.Chemical Reactions Analysis

Thiazole rings are known to undergo various types of reactions, including donor-acceptor, nucleophilic, and oxidation reactions . The specific reactions that “3-phenoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propane-1-sulfonamide” would undergo depend on the conditions and reagents present.Applications De Recherche Scientifique

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory activity are of great interest. Research has shown that derivatives of this compound exhibit anti-inflammatory effects. Specifically, novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino)]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino)]benzamides were synthesized and evaluated . Among these, compounds 8b and 9b demonstrated potent COX-1 inhibition (IC50 values of 11.34 µM and 11.21 µM, respectively) and excellent COX-2 selectivity (SI values of 103.09 and 101.90, respectively). Additionally, they inhibited albumin denaturation significantly. Molecular docking studies supported their binding to protein receptors.

Cancer Therapy

Thiazole-containing compounds have gained attention in cancer research. In particular, (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide derivatives have been explored as potential dual inhibitors targeting PI3Kα and HDAC6 . These dual inhibitors hold promise for cancer treatment due to their ability to modulate critical pathways involved in cancer progression.

Medicinal Relevance

Thiazole, a five-membered heterocyclic motif containing sulfur and nitrogen atoms, serves as a platform for various medicinally relevant molecules. Clinically used anticancer drugs like dabrafenib, dasatinib, patellamide A, ixabepilone, and epothilone feature the thiazole nucleus . The compound we’re discussing may contribute to this growing field.

Mécanisme D'action

Target of Action

Compounds with a thiazole ring, such as this one, have been found to interact with a variety of biological targets, including enzymes and receptors . For instance, some thiazole derivatives have been found to target PI3Kα/HDAC6, which are considered promising targets for cancer therapy .

Mode of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Thiazole derivatives have been reported to influence various biochemical pathways and enzymes, potentially activating or inhibiting them . For example, some thiazole derivatives have been found to interact with topoisomerase II, resulting in DNA double-strand breaks .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been associated with a range of biological effects, including cytotoxic activity . For instance, some thiazole derivatives have demonstrated potent effects on human tumor cell lines .

Action Environment

The chemical properties of thiazole, such as its solubility and aromaticity, could potentially be influenced by environmental conditions .

Propriétés

IUPAC Name |

3-phenoxy-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S2/c21-25(22,13-5-11-23-16-7-2-1-3-8-16)19-14-15-6-4-10-20(15)17-18-9-12-24-17/h1-3,7-9,12,15,19H,4-6,10-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYUCFPEQBBYLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)CCCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propane-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2800536.png)

![N-(4-ethoxyphenyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2800537.png)

![2-chloro-6-methyl-N-[2-(3-methylphenyl)-2-(morpholin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2800539.png)

![4-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2800542.png)

![6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2800546.png)

![N-[(1,5-Dimethylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2800547.png)

![N-(4-ethoxyphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2800548.png)

![N-(3-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea](/img/structure/B2800552.png)